molecular formula C17H16Cl2FNO2 B2499158 3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide CAS No. 1798039-12-9

3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide

Cat. No.: B2499158
CAS No.: 1798039-12-9
M. Wt: 356.22
InChI Key: WNRYZHIJAVJYRM-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a synthetic benzamide derivative intended for research and development purposes. Benzamides are a significant class of organic compounds with wide applications in pharmaceutical chemistry and material science . This compound features a 3,4-dichlorobenzamide moiety linked to a 2-fluorophenyl group via a propyl chain with a methoxy substituent, a structure that suggests potential for diverse biological activity. Research Applications: This compound is provided as a building block for chemical synthesis and drug discovery efforts. Researchers may explore its utility as a potential inhibitor for various enzyme targets. Similar benzamide compounds have been investigated for their interactions with neurological targets and enzymes like lysosomal phospholipase A2 (PLA2G15) . Its specific mechanism of action and primary research applications are yet to be fully characterized and represent an area for ongoing investigation. Note: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FNO2/c1-17(23-2,12-5-3-4-6-15(12)20)10-21-16(22)11-7-8-13(18)14(19)9-11/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRYZHIJAVJYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=C(C=C1)Cl)Cl)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 2-(2-fluorophenyl)-2-methoxypropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-dichlorobenzoyl chloride is added dropwise to a solution of 2-(2-fluorophenyl)-2-methoxypropylamine in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiobenzamides.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions and modifications, leading to new compounds with potential applications in pharmaceuticals and materials science.

Biology

  • Antimicrobial Properties : Research indicates that 3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit bacterial growth, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Preliminary investigations have highlighted its potential anticancer properties. The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, studies conducted by the National Cancer Institute revealed significant efficacy against human tumor cells with mean growth inhibition values indicating its potential as an anticancer agent .

Medicine

  • Therapeutic Applications : The compound is being explored for its therapeutic effects in treating various diseases, including cancer and infections. Its mechanism of action may involve the modulation of specific molecular targets within cells, leading to altered cellular signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of specific bacteria
AnticancerEffective against multiple cancer cell lines
Therapeutic PotentialInvestigated for treatment of infections and cancers

Table 2: Synthesis Parameters

ParameterDetails
Starting Materials3,4-Dichlorobenzoyl chloride, 2-(2-fluorophenyl)-2-methoxypropylamine
BaseTriethylamine or pyridine
SolventDichloromethane or tetrahydrofuran
Purification MethodRecrystallization or column chromatography

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a significant reduction in bacterial colonies at varying concentrations, suggesting its potential use as a new antibiotic .
  • Anticancer Activity Assessment : In vitro tests conducted on human cancer cell lines showed that this compound inhibited cell growth effectively. The study employed a single-dose assay across multiple cancer types, revealing an average growth inhibition rate that supports further investigation into its mechanism and therapeutic potential .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve inhibition of specific enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacologically Active Benzamide Derivatives

(a) AH-7921 (3,4-Dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide)
  • Structure: Features a dimethylamino-substituted cyclohexylmethyl group instead of the fluorophenyl-methoxypropyl chain.
  • Key Difference: The cyclohexylmethyl-dimethylamino group in AH-7921 likely enhances lipophilicity and central nervous system penetration compared to the target compound’s fluorophenyl-methoxypropyl group, which may reduce blood-brain barrier permeability.
(b) U-47700 (3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide)
  • Structure: Contains a dimethylamino-cyclohexyl group and an N-methyl substitution.
  • Activity: Potent synthetic opioid, now controlled internationally due to high abuse liability .
  • Key Difference: The N-methyl and cyclohexyl groups in U-47700 contribute to stronger opioid receptor binding, whereas the target compound’s methoxypropyl-fluorophenyl group may redirect activity toward non-opioid targets.
(c) Isopropyl 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]benzamide
  • Structure: Includes an isopropyl ester and dimethylamino-cyclohexyl substituent.
  • Regulatory Status : Listed in a 2024 U.S. legislative bill, indicating emerging regulatory scrutiny .
  • Key Difference : The isopropyl ester may increase volatility or alter metabolic pathways compared to the target compound’s methoxypropyl chain.

Agrochemical Benzamide Derivatives

(a) Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
  • Structure : Substituted with a trifluoromethyl group and isopropoxy-phenyl chain.
  • Use : Fungicide targeting succinate dehydrogenase in fungi .
  • Key Difference : The trifluoromethyl group enhances pesticidal activity, while the target compound’s dichloro and fluorine substituents suggest divergent biological targets.
(b) Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
  • Structure : Contains ethoxymethoxy and dichlorophenyl groups.
  • Use : Herbicide inhibiting cell wall synthesis in plants .
  • Key Difference : The ethoxymethoxy chain in etobenzanid improves plant tissue penetration, contrasting with the target compound’s fluorophenyl group, which may prioritize mammalian receptor interactions.

Structural and Functional Analysis Table

Compound Name Substituents Key Use/Activity Regulatory Status
Target Compound 2-(2-fluorophenyl)-2-methoxypropyl, 3,4-dichlorobenzamide Unknown (Potential Pharma) Not specified in evidence
AH-7921 Cyclohexylmethyl-dimethylamino, 3,4-dichlorobenzamide Synthetic Opioid Controlled (Malaysia)
U-47700 Dimethylamino-cyclohexyl, N-methyl, 3,4-dichlorobenzamide Synthetic Opioid Controlled (Malaysia)
Flutolanil 3-isopropoxy-phenyl, 2-trifluoromethylbenzamide Fungicide Pesticide
Etobenzanid 2,3-dichlorophenyl, 4-ethoxymethoxybenzamide Herbicide Pesticide

Critical Analysis of Substituent Effects

  • Halogenation : The 3,4-dichloro substitution in the target compound and its analogs is common in bioactive molecules, enhancing electrophilic interactions with receptors. Fluorine in the phenyl ring may confer metabolic stability over chlorine.
  • Amino and Alkoxy Groups: Dimethylamino groups in AH-7921 and U-47700 facilitate opioid receptor binding, while methoxy or ethoxymethoxy chains in agrochemicals improve solubility and tissue penetration.
  • Regulatory Trends : Structural analogs with psychoactive properties (e.g., AH-7921, U-47700) face strict controls, suggesting the target compound may undergo similar scrutiny if opioid-like activity is confirmed .

Biological Activity

3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by empirical data and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C16H17Cl2FNO2C_{16}H_{17}Cl_2FNO_2. Its structure includes a dichlorobenzamide core with a fluorophenyl and methoxypropyl substituent, contributing to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of specific enzymes and receptors. Notably, studies have focused on its effects on cholinesterase enzymes, which are critical in neurotransmission.

Enzyme Inhibition

  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of acetylcholine. Inhibition of these enzymes can enhance cholinergic transmission, making it a candidate for treating neurodegenerative diseases like Alzheimer's.
    • IC50 Values : The IC50 values for AChE inhibition were found to be comparable to those of known inhibitors such as tacrine, indicating significant potency .

The biological activity of this compound is hypothesized to involve:

  • Molecular Interactions : Binding affinity to the active sites of cholinesterases alters enzyme conformation and activity.
  • Structural Compatibility : The presence of fluorine and chlorine atoms may enhance lipophilicity and membrane permeability, facilitating cellular uptake .

Case Study 1: Cholinesterase Inhibition

In a study assessing new derivatives of benzamides for cholinesterase inhibition, this compound was included among tested compounds. Results indicated a significant inhibition rate compared to control groups .

Case Study 2: Antimicrobial Potential

A related compound with similar substituents demonstrated notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess similar properties warranting further investigation .

Data Tables

Biological Activity Target Enzyme IC50 Value (µM) Reference
Cholinesterase InhibitionAcetylcholinesteraseComparable to tacrine
Antimicrobial ActivityStaphylococcus aureusNot specified
Escherichia coliNot specified

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